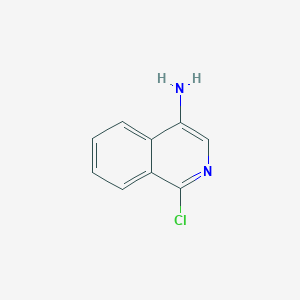

1-Chloroisoquinolin-4-amine

Description

Significance of Isoquinoline (B145761) Scaffolds in Chemical Science

The isoquinoline scaffold, a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is of paramount importance in chemical science. numberanalytics.comslideshare.net This structural motif is a cornerstone in medicinal chemistry and drug development, often referred to as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. rsc.orgnih.govacs.org Isoquinoline derivatives are found in numerous natural products, particularly alkaloids, which exhibit significant pharmacological properties. numberanalytics.comnumberanalytics.com

The versatility of the isoquinoline ring allows for extensive functionalization, leading to a wide array of derivatives with diverse biological activities. numberanalytics.comrsc.org These activities span a broad therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govontosight.airesearchgate.netresearchgate.netlookchem.commdpi.com Consequently, the synthesis of novel isoquinoline derivatives remains a vibrant and crucial area of research for organic and medicinal chemists, aimed at the discovery of new therapeutic agents. rsc.orgnih.govnumberanalytics.com

Contextualizing 1-Chloroisoquinolin-4-amine within Isoquinoline Chemistry

This compound is a specific derivative of the isoquinoline family, characterized by a chlorine atom at the C-1 position and an amino group at the C-4 position of the isoquinoline nucleus. This substitution pattern imparts distinct chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

The presence of both a halogen atom and an amino group on the isoquinoline framework makes this compound a versatile building block. fluorochem.co.ukcymitquimica.com The chlorine atom can participate in various cross-coupling reactions and nucleophilic substitution reactions, while the amino group offers a site for further functionalization, such as acylation or alkylation. The relative positions of these functional groups influence the electronic distribution within the aromatic system, thereby directing its reactivity in chemical transformations. The specific arrangement of substituents is crucial, as different isomers, such as 3-chloroisoquinolin-4-amine angenechemical.com or 1-chloroisoquinolin-8-amine (B1412392) aksci.com, exhibit unique chemical behaviors and potential biological activities. vulcanchem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1260799-38-9 | fluorochem.co.uk |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | fluorochem.co.uk |

| Physical Form | Solid | fluorochem.co.uk |

| Purity | Typically ≥95% | fluorochem.co.uk |

| Storage Temperature | 2-8°C, protect from light | |

| InChI Key | BXGZSRATRICMOB-UHFFFAOYSA-N | |

| Canonical SMILES | Nc1cnc(Cl)c2ccccc12 | fluorochem.co.uk |

| Hazard Statements | H302, H315, H319, H335 |

Scope and Research Focus of the Review

This review concentrates exclusively on the academic and research aspects of this compound. The primary focus is to delineate its role as a synthetic intermediate and a building block in the construction of more complex molecular architectures. While the broader class of isoquinolines is known for diverse pharmacological activities, this article will not extrapolate or infer specific biological roles for this compound itself, but rather focus on its established chemical utility.

The synthesis of related compounds, such as 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline (B101551), highlights potential synthetic routes and the chemical transformations possible on this scaffold. researchgate.net Research into the reactivity of similar chloro-substituted isoquinolines provides a framework for understanding the potential synthetic applications of this compound in developing novel compounds. chemicalbook.comchemicalbook.com

This article will strictly adhere to the outlined topics, presenting detailed research findings where available, and will not discuss dosage, administration, or specific safety and adverse effect profiles beyond the basic hazard classifications.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGZSRATRICMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857590 | |

| Record name | 1-Chloroisoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260799-38-9 | |

| Record name | 1-Chloroisoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Chloroisoquinolin 4 Amine

Direct Synthetic Routes to 1-Chloroisoquinolin-4-amine

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the formation of the amine group on a pre-existing dichloroisoquinoline or by employing alternative amination techniques on halo-isoquinoline precursors.

Synthesis from Dichloroisoquinoline Precursors

A primary route to this compound involves the selective amination of 1,4-dichloroisoquinoline (B101551). This precursor is synthesized from isocarbostyril by reacting it with phosphorus pentachloride (PCl₅) at elevated temperatures (140°C), which yields long, white needles of 1,4-dichloroisoquinoline with a melting point of 92–94°C. The reactivity of the two chlorine atoms in 1,4-dichloroisoquinoline is differentiated, allowing for selective substitution. The chlorine at the 1-position is more susceptible to nucleophilic attack.

A documented synthesis of 1-amino-4-chloroisoquinoline was achieved from 1,4-dichloroisoquinoline via a 1-phenoxy-4-chloro derivative. researchgate.net This multi-step process highlights the differential reactivity of the halogen substituents. Another approach involves the direct reaction of 1,4-dichloroisoquinoline with ammonia (B1221849) or methylamine, which preferentially attacks the 1-position to yield 1-amino-3-chloroisoquinoline derivatives.

| Precursor | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-Dichloroisoquinoline | 1. Phenol, KOH 2. Amine source | 1-Amino-4-chloroisoquinoline | Proceeds through a 1-phenoxy intermediate, demonstrating selective reactivity at the C1 position. | researchgate.net |

| 1,4-Dichloroisoquinoline | Ammonia or Methylamine | 1-Amino-4-chloroisoquinoline | Direct amination preferentially occurs at the C1 position. |

Functional Group Transformations on this compound and Related Isoquinolines

The chemistry of this compound is dictated by the interplay of its chloro and amino substituents. These functional groups can be manipulated through various transformations to generate a diverse range of derivatives.

Chlorination Methodologies for Isoquinoline (B145761) Derivatives

The introduction of chlorine atoms onto the isoquinoline ring is a fundamental transformation in the synthesis of precursors for this compound. Direct chlorination of isoquinoline using chlorine gas and a Lewis acid catalyst like iron(III) chloride can introduce chlorine at the 1 and 4-positions. However, controlling regioselectivity can be challenging.

Phosphorus oxychloride (POCl₃) is a widely used reagent for converting isoquinolinones (isocarbostyrils) and isoquinoline N-oxides into their corresponding chloro derivatives. acs.orgchemicalbook.com For example, treatment of isoquinoline N-oxide with POCl₃ at reflux yields 1-chloroisoquinoline (B32320) in high yield. chemicalbook.com Similarly, a mixture of phosphorus oxychloride and phosphorus pentachloride can be used.

More recent methods for the chlorination of electron-rich heteroarenes, including isoquinoline derivatives, have been developed. One such method employs aqueous HCl as the chlorine source and DMSO as the terminal oxidant in hexafluoroisopropanol (HFIP) at ambient temperature, offering an efficient and milder alternative. acs.org Another approach uses POCl₃ or acetyl chloride (AcCl) as the chlorine source with a sulfoxide (B87167) promoter. acs.org

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Isoquinoline | Cl₂, FeCl₃ | 1,4-Dichloroisoquinoline | Direct chlorination, regioselectivity can be an issue. | |

| Isoquinoline N-oxide | POCl₃ | 1-Chloroisoquinoline | High yield, common laboratory method. | chemicalbook.com |

| Pyrrolo[2,1-a]isoquinolines | HCl (aq), DMSO, HFIP | Chlorinated pyrrolo[2,1-a]isoquinolines | Mild conditions, uses HCl as chlorine source. | acs.org |

| Pyrrolo[2,1-a]isoquinolines | POCl₃ or AcCl, sulfoxide | Chlorinated pyrrolo[2,1-a]isoquinolines | Efficient chlorination under mild conditions. | acs.org |

Reactions of the Amine and Halogen Functionalities in this compound

The presence of both an amino group and a chlorine atom on the isoquinoline ring of this compound allows for a range of subsequent chemical modifications.

The chlorine atom at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution. ontosight.ai This reactivity is a cornerstone of isoquinoline chemistry, enabling the introduction of a wide variety of functional groups. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring.

In the context of this compound, the chlorine atom can be displaced by various nucleophiles. For instance, reaction with thiomethoxide ion in the presence of amide ion in liquid ammonia has been shown to substitute the halogen in 4-haloisoquinolines. acs.org It is important to note that the amine group already present on the ring can influence the reactivity of the halogen.

The chlorine atom can be substituted by amines, thiols, and alkoxides. This allows for the synthesis of a diverse array of 1-substituted-4-aminoisoquinoline derivatives. For example, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, can be employed to replace the chlorine with another amino group, leading to diaminosubstituted isoquinolines. nih.gov

Nucleophilic Substitution Pathways on the Isoquinoline Halogen

Catalytic and Advanced Synthetic Strategies Involving this compound

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Approaches)

The chlorine atom at the C1 position of the isoquinoline ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the synthesis of complex derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl halides with boronic acids or their esters. For 1-chloroisoquinoline derivatives, this provides a direct route to 1-arylisoquinolines. chemicalbook.comguidechem.com The success of these couplings often relies on a carefully selected palladium catalyst and ligand system. Highly efficient catalyst systems, such as those derived from a palladium precatalyst and monophosphine ligands, have been developed for the Suzuki-Miyaura reaction of heteroaryl halides. chemsrc.com Studies on the coupling of potassium Boc-protected aminomethyltrifluoroborate (a primary amine equivalent) with various aryl chlorides demonstrate the robustness of this method, tolerating both electron-donating and electron-withdrawing groups on the coupling partner. nih.gov

| Aryl Halide Partner | Boronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| 1-Chloroisoquinoline | Benzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Tetrahydrofuran (THF) | 123°C, 12h | guidechem.com |

| 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 85°C, 22h | nih.gov |

| 4-Chloroanisole | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene / H₂O | 85°C, 22h | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples aryl halides with amines. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, this can occur at the C1-chloro position to introduce a new amino substituent. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org The choice of ligand (e.g., Xantphos, BINAP) and base (e.g., Cs₂CO₃, K₃PO₄) is crucial for high yields. researchgate.netbeilstein-journals.org For example, the amination of 1-amino-3-chloroisoquinoline has been successfully achieved using Pd(0) catalysis. researchgate.net

Homocoupling for Bis-Isoquinoline Formation

The synthesis of symmetrical bis-isoquinoline compounds can be achieved through the homocoupling of 1-chloroisoquinoline. This reaction creates a C-C bond between two isoquinoline units, yielding structures that are of interest as potential chiral ligands for asymmetric synthesis. chemicalbook.com

Palladium-based catalysts are often used for this transformation. chemicalbook.comchemsrc.com Additionally, nickel(0)-catalyzed reductive homocoupling presents an alternative, often more cost-effective method. For instance, 4-chloroquinolones have been successfully homocoupled using a nickel(0) catalyst generated in situ from an inexpensive Ni(II) source, a method that avoids the use of expensive boronic esters required in some palladium-catalyzed protocols. researchgate.net

| Starting Material | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 1-Chloroisoquinoline | Palladium-based | Bis-isoquinoline | chemicalbook.com |

| Aryl Iodides/Bromides | Palladium/Indium bimetallic system | Biaryl | chemsrc.com |

| 4-Chloroquinolin-2(1H)-ones | NiCl₂(dppe)/Zn/KI | Bisquinolone | researchgate.net |

N-Oxidation and Rearrangement Studies in Isoquinoline Chemistry

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide, a versatile intermediate that can undergo subsequent rearrangement reactions to introduce new functional groups. lew.ro This strategy is particularly useful for functionalizing the isoquinoline core.

The synthesis of 1-chloroisoquinoline itself can start from isoquinoline N-oxide, which is treated with phosphorus oxychloride (POCl₃) at elevated temperatures. chemicalbook.com Conversely, a chloroisoquinoline can be oxidized to its N-oxide using reagents like hydrogen peroxide in glacial acetic acid. lew.ro

These N-oxides are prone to rearrangement, especially when treated with reagents like acetic anhydride (B1165640). Research on 3-chloroisoquinoline-N-oxide shows that it rearranges in the presence of acetic anhydride to primarily yield 3-chloro-4-acetoxyisoquinoline. researchgate.net This demonstrates a powerful method for introducing a substituent at the C4 position, adjacent to the nitrogen. The mechanism involves an initial nucleophilic attack by the N-oxide on the acetic anhydride, followed by a deprotonation and a Claisen-type rearrangement. lew.ro

Emerging Synthetic Methodologies (e.g., N-Formylation)

The primary amino group at the C4 position of this compound is a handle for various derivatizations, including N-formylation. Formamides are important intermediates in organic synthesis, serving as protecting groups or precursors for other functionalities. scispace.com Several modern, efficient, and often environmentally friendly methods have been developed for the N-formylation of amines, which are applicable to the 4-aminoisoquinoline (B122460) scaffold.

These methods often use formic acid as the formylating agent in conjunction with a catalyst or specific reaction conditions to drive the reaction to completion. scispace.com Catalytic amounts of molecular iodine have been shown to be effective for the N-formylation of a wide variety of amines under solvent-free conditions. organic-chemistry.org Heterogeneous catalysts, such as Zeolite A, also promote this transformation efficiently at room temperature without the need for a solvent, offering advantages like easy catalyst recovery and reuse. medcraveonline.com

| Method | Formylating Agent | Catalyst/Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Aqueous 85% Formic Acid | Reflux with Dean-Stark trap | Toluene or Xylene | Excellent yields, no purification needed for crude product | scispace.com |

| Heterogeneous Catalysis | Aqueous Formic Acid | Zeolite A (H-form) | Solvent-free | Room temperature, short reaction time, reusable catalyst | medcraveonline.com |

| Iodine Catalysis | Formic Acid | I₂ (5 mol%) at 70°C | Solvent-free | Low cost, non-toxic catalyst, high efficiency | organic-chemistry.org |

Spectroscopic and Computational Characterization of 1 Chloroisoquinolin 4 Amine and Its Analogues

Advanced Spectroscopic Techniques for Structural and Electronic Characterization of 1-Chloroisoquinolin-4-amine

A suite of sophisticated analytical methods is employed to rigorously characterize this compound, ensuring its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a substituted isoquinoline (B145761), such as this compound, displays distinct signals for the aromatic protons. vulcanchem.com The chemical shifts of these protons are influenced by the electronic effects of the chloro and amino substituents. For instance, in related isoquinoline derivatives, aromatic protons typically appear in specific regions of the spectrum, and the amine protons often present as a broad singlet. vulcanchem.comuchile.cl The coupling patterns between adjacent protons (spin-spin coupling) further aid in assigning the specific positions of the protons on the isoquinoline ring system. uchile.cl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are characteristic of the isoquinoline scaffold and are further influenced by the attached functional groups. The carbon atom bonded to the chlorine atom (C-1) and the carbon atom attached to the amino group (C-4) will exhibit distinct chemical shifts due to the electron-withdrawing and electron-donating nature of these substituents, respectively. vulcanchem.com In similar aromatic systems, carbons attached to halogens and amino groups have predictable chemical shift ranges. oregonstate.edu For example, in related quinoline (B57606) structures, carbons bonded to an amino group have been observed at specific ppm values. researchgate.net

Two-Dimensional (2D) NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These 2D NMR experiments are crucial for confirming the connectivity within the molecule and definitively establishing the substitution pattern on the isoquinoline ring. uchile.cl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 9.0 | - |

| Amine Protons | Broad singlet | - |

| C1 (C-Cl) | - | ~150-160 |

| C4 (C-NH₂) | - | ~140-150 |

| Other Aromatic Carbons | - | 110-140 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous isoquinoline and quinoline derivatives. Actual experimental values may vary.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

For this compound (C₉H₇ClN₂), the expected monoisotopic mass is approximately 178.0298 g/mol . vulcanchem.com A key feature in the mass spectrum of a compound containing one chlorine atom is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M). vulcanchem.com This is due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic amines and halogenated compounds can be predicted. For instance, aliphatic amines often undergo cleavage at the α-carbon-carbon bond. libretexts.orgyoutube.com In the case of this compound, fragmentation may involve the loss of the chlorine atom or the amino group, or cleavage of the isoquinoline ring system. arizona.edulibretexts.org The analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₇ClN₂ |

| Monoisotopic Mass | ~178.0298 u |

| Molecular Ion (M⁺) | m/z ~178 |

| M+2 Isotope Peak | m/z ~180 (approx. 33% intensity of M⁺) |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the primary amine (N-H stretching), the aromatic C-H stretching, C=C and C=N stretching vibrations of the isoquinoline ring, and the C-Cl stretching vibration. vulcanchem.com

N-H Stretching: The primary amine group will typically exhibit two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. vulcanchem.com

Aromatic C-H Stretching: These vibrations are generally observed in the region of 3000-3100 cm⁻¹. irphouse.com

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the isoquinoline ring system typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum, typically between 760 and 505 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR and can provide additional information about the molecular vibrations. The selection rules for Raman and FTIR are different, so some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For a molecule like this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the aromatic ring and the C-Cl bond.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (amine) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic C=C and C=N Stretching | 1450 - 1600 |

| C-Cl Stretching | 760 - 505 |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of all the atoms in the crystal lattice, providing precise information about bond lengths, bond angles, and intermolecular interactions. rsc.org

For this compound, an X-ray crystal structure would provide:

Unambiguous confirmation of the connectivity and substitution pattern of the isoquinoline ring.

Precise measurements of the C-Cl, C-N, and other bond lengths and angles.

Information about the planarity of the isoquinoline ring system.

Details of intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. iucr.orgiucr.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. Circular Dichroism (CD) spectroscopy is used for chiral molecules to study their differential absorption of left- and right-circularly polarized light.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic isoquinoline system. The positions and intensities of these absorption maxima are influenced by the substituents on the ring. The amino group (an auxochrome) and the chlorine atom will cause shifts in the absorption bands compared to the parent isoquinoline molecule. nih.govrsc.org The absorption spectra of isoquinoline and its derivatives have been studied in various solvents and in the gas phase. nih.govrsc.orgunimelb.edu.au For instance, isoquinoline derivatives can exhibit absorption maxima in the near-ultraviolet range. nih.gov The presence of electron-donating or electron-accepting substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. nih.gov

Circular Dichroism (CD) Spectroscopy: Since this compound is not inherently chiral, it would not be expected to show a CD spectrum. However, if it were part of a larger chiral molecule or in a chiral environment, CD spectroscopy could be used to probe its stereochemical properties. nih.govsnu.ac.krrsc.orgmpg.de

Table 4: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 250 - 400 |

| n → π | > 300 |

Note: These are general ranges and the exact wavelengths and molar absorptivities will depend on the solvent and specific electronic environment.

Chromatographic Methods for Purity and Identity Verification (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. vulcanchem.com For a compound like this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. ambeed.combldpharm.com As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass-to-charge ratio information. This hyphenated technique is extremely powerful as it provides both retention time and mass spectral data, allowing for highly confident identification and purity assessment of this compound in a single analysis.

Quantum Chemical and Theoretical Investigations of this compound

Quantum chemical and theoretical investigations provide profound insights into the intrinsic properties of molecules like this compound. These computational methods allow for the detailed examination of molecular structure, stability, reactivity, and electronic characteristics, complementing and often guiding experimental work.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d,p), have been employed to determine its optimized molecular geometry. researchgate.net

Theoretical calculations reveal that the molecule belongs to the C_s point group symmetry. researchgate.net The optimized geometrical parameters, including bond lengths and bond angles, can be calculated and compared with experimental data if available. For instance, in a related compound, 1-chloroisoquinoline (B32320) (1CIQ), DFT calculations have shown that the computed bond lengths and angles are in good agreement with experimental values. researchgate.net The substitution of a chlorine atom can cause slight reductions in adjacent C-N bond lengths compared to the parent heterocyclic ring. researchgate.net

The electronic structure of this compound is also elucidated through DFT. The distribution of electron density can be mapped over the electrostatic potential surface, which helps in identifying the reactive sites of the molecule. researchgate.net These studies provide a detailed picture of the charge distribution and the regions susceptible to electrophilic or nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters of 1-Chloroisoquinoline (1CIQ) calculated at B3LYP/6-31+G(d,p) level.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N2 | 1.316 | |

| N2-C3 | 1.371 | |

| C3-C4 | 1.413 | |

| C4-C10 | 1.414 | |

| C1-Cl11 | 1.748 | |

| C1-N2-C3 | 117.2 | |

| N2-C3-C4 | 123.3 | |

| C3-C4-C10 | 119.2 | |

| N2-C1-Cl11 | 114.9 | |

| C9-C1-Cl11 | 120.3 |

Data sourced from a study on 1-chloroisoquinoline, a closely related analogue. researchgate.net

Normal Coordinate Analysis (NCA) is a computational method used to understand and assign the vibrational modes observed in infrared (IR) and Raman spectra. By calculating the force constants and the potential energy distribution (PED), each vibrational mode can be attributed to specific internal coordinates (stretching, bending, etc.) of the molecule. researchgate.netjetir.org

For heterocyclic molecules like this compound and its analogues, NCA based on DFT calculations provides a detailed interpretation of the vibrational spectra. researchgate.netresearchgate.net The VEDA (Vibrational Energy Distribution Analysis) program is often used for this purpose. researchgate.netnih.gov For example, the C-Cl stretching vibration in 1-chloroisoquinoline has been identified at specific wavenumbers in both FT-Raman and FT-IR spectra, supported by theoretical calculations. dergipark.org.tr The PED analysis helps to resolve ambiguities in spectral assignments, especially in complex molecules where vibrational modes are often coupled. dergipark.org.tr

Table 2: Vibrational Wavenumbers and PED for Selected Modes of 1-Chloroisoquinoline.

| Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | PED (%) |

| C-H stretch | 3055 | 3057 | 3060 | 98 |

| C-N stretch | 1580 | 1582 | 1585 | 45 |

| C-C stretch | 1450 | 1452 | 1455 | 50 |

| C-Cl stretch | 674 | 675 | 670 | 60 |

Data is illustrative and based on findings for 1-chloroisoquinoline. researchgate.netdergipark.org.tr

The aromaticity of a molecule is a key determinant of its stability and reactivity. masterorganicchemistry.com Computational methods allow for the quantification of aromaticity through various indices. One of the most common is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization in a ring system. researchgate.netmdpi.com A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. mdpi.com

For 1-chloroisoquinoline, the HOMA index has been calculated to assess the aromaticity of both the benzene (B151609) and pyridine (B92270) rings. researchgate.net Such studies can reveal how substituents, like the chlorine atom and the amino group in this compound, influence the aromatic character of the fused ring system. The stability of a molecule can also be inferred from its HOMO-LUMO energy gap; a larger gap generally implies greater stability. researchgate.netnih.gov Theoretical studies can also investigate the stability of different isomers and conformers. uic.edu

Table 3: Calculated HOMA Index for 1-Chloroisoquinoline.

| Ring | HOMA Value |

| Benzene Ring | 0.985 |

| Pyridine Ring | 0.876 |

Data sourced from a study on 1-chloroisoquinoline. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). nih.gov

For more nuanced predictions of regioselectivity, the dual descriptor (DD) has emerged as a powerful tool. nih.gov The dual descriptor, Δf(r), is calculated from the difference between the nucleophilic and electrophilic Fukui functions and can distinguish between sites susceptible to nucleophilic and electrophilic attack with greater accuracy than FMO analysis alone. ajrconline.org Where Δf(r) > 0, the site is favored for nucleophilic attack, and where Δf(r) < 0, it is favored for electrophilic attack. ajrconline.org These methods have been successfully applied to various heterocyclic systems to predict their chemical reactivity. nih.gov

Table 4: Frontier Molecular Orbital Energies and Global Reactivity Descriptors.

| Parameter | Value (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.188 |

| Electrophilicity Index (ω) | 2.79 |

Illustrative data based on typical values for similar heterocyclic compounds.

Molecules with extensive π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. analis.com.mynih.gov These materials are of interest for applications in photonics and optoelectronics. nih.gov Computational chemistry can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netmdpi.com

The presence of electron-donating groups (like the amino group) and electron-withdrawing atoms (like chlorine) on the isoquinoline scaffold of this compound suggests the potential for intramolecular charge transfer, a key requirement for a significant NLO response. analis.com.my DFT calculations can quantify the hyperpolarizability, providing a theoretical assessment of the material's NLO potential. researchgate.net A high value of the first hyperpolarizability indicates a strong second-order NLO response. analis.com.my

Table 5: Calculated Non-Linear Optical Properties.

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 4.5 |

| Mean Polarizability (α) (esu) | 2.5 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 1.2 x 10⁻³⁰ |

These values are hypothetical and serve as an illustration of the types of data generated in NLO computational studies.

Academic Research Applications of 1 Chloroisoquinolin 4 Amine and Its Derivatives

Strategic Role in Organic Synthesis as a Building Block

In the field of organic synthesis, chemical building blocks are fundamental starting materials used to construct more complex molecules. vulcanchem.com 1-Chloroisoquinolin-4-amine and its isomers are recognized as valuable building blocks, primarily due to the reactivity conferred by the halogen and amine functional groups. vulcanchem.comfluorochem.co.uk The chlorine atom at the 1-position is susceptible to nucleophilic substitution and can participate in various transition metal-catalyzed cross-coupling reactions, while the amino group at the 4-position provides a site for further derivatization. vulcanchem.com

Synthesis of Complex Heterocyclic Compounds

The structure of this compound is an ideal starting point for the synthesis of elaborate heterocyclic systems. Researchers utilize this scaffold to construct fused-ring systems through intramolecular cyclization reactions and to develop hybrid heterocycles by combining the isoquinoline (B145761) core with other pharmacologically relevant motifs. vulcanchem.com For instance, the synthesis of the previously unknown 1-amino-4-chloroisoquinoline was achieved from 1,4-dichloroisoquinoline (B101551), demonstrating a viable pathway to access such functionalized amines. This procedure was also shown to be effective for producing 1-aminoisoquinoline (B73089) from 1-chloroisoquinoline (B32320) in high yields.

The versatility of halogenated isoquinolines is further highlighted in the synthesis of benzo[a]phenanthridin-5-ones, where 3-chloroisoquinolin-1-ones undergo photoaddition with phenylacetylene, followed by an oxidative photocyclization to yield the complex phenanthridine (B189435) skeleton. Such synthetic strategies underscore the importance of chloro-substituted isoquinolines as key intermediates in building polycyclic aromatic alkaloids and related complex structures.

Intermediate in Drug Discovery Scaffolds

The isoquinoline nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple, diverse biological targets, leading to a range of therapeutic agents. Consequently, this compound serves as a crucial intermediate in the development of new drug discovery scaffolds. The strategic modification of this core structure, a process often referred to as "scaffold hopping," allows medicinal chemists to generate novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govniper.gov.inbiosolveit.de

For example, research into checkpoint kinase 1 (CHK1) inhibitors, a target in cancer therapy, led to the development of potent and highly selective isoquinoline-based compounds. nih.gov The process involved multiple "scaffold morphing" steps, evolving from initial fragment hits to more complex isoquinolines, which demonstrated efficacy in preclinical models. nih.gov Similarly, derivatives of the isomeric 3-chloroisoquinolin-6-amine (B1473467) have been utilized as intermediates in the synthesis of potent kinase inhibitors, such as those targeting p70S6Kβ. vulcanchem.com The 4-aminoquinoline (B48711) framework, closely related to the title compound, is particularly noted for its versatility in generating highly active and selective agents against various diseases, including leishmaniasis. This highlights the immense potential of the this compound scaffold as a launchpad for creating next-generation therapeutics.

Medicinal Chemistry Applications: Beyond Basic Bioactivity

The isoquinoline core is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. uou.ac.invulcanchem.com Research has consistently demonstrated the potential of these compounds in treating infectious diseases, cancer, and inflammatory conditions. vulcanchem.comsmolecule.comrsc.org The specific substitution pattern of this compound provides a template for developing derivatives with tailored pharmacological profiles.

Antimicrobial Activities of Isoquinoline Derivatives

Isoquinoline derivatives are a well-established class of compounds with significant antimicrobial properties, showing activity against a range of bacteria and fungi. smolecule.com The development of novel antimicrobial isoquinoline compounds is driven by the wide variety of potent biological activities found in both natural and synthetic isoquinoline alkaloids.

Research has shown that specific structural modifications can lead to potent and broad-range bactericidal activity. For instance, a study on tricyclic isoquinoline derivatives identified compounds with significant antibacterial properties against Gram-positive pathogens. Another study synthesized a variety of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and found that certain ester and carbamate (B1207046) derivatives exhibited remarkable bactericidal activity. Chlorinated derivatives, in particular, displayed the greatest antifungal activity against the fungi tested. These findings underscore the potential of using scaffolds like this compound to develop new antimicrobial agents to combat infectious diseases.

| Derivative Type | Test Organism | Activity/MIC | Reference |

| Tricyclic Isoquinoline (Compound 8d) | Staphylococcus aureus | 16 µg/mL | |

| Tricyclic Isoquinoline (Compound 8f) | Staphylococcus aureus | 32 µg/mL | |

| Tricyclic Isoquinoline (Compound 8f) | Streptococcus pneumoniae | 32 µg/mL | |

| Tricyclic Isoquinoline (Compound 8d) | Enterococcus faecium | 128 µg/mL | |

| Tricyclic Isoquinoline (Compound 8f) | Enterococcus faecium | 64 µg/mL | |

| 1,4-Naphthoquinone (Compound 5q) | Staphylococcus aureus | 30-70 µg/mL | nih.gov |

| Coumarin Derivative (ATMC) | Escherichia coli | 15-22 mm inhibition zone | jmchemsci.com |

| Coumarin Derivative (ATMC) | Pseudomonas aeruginosa | 15-22 mm inhibition zone | jmchemsci.com |

| Coumarin Derivative (ATMC) | Staphylococcus aureus | 15-22 mm inhibition zone | jmchemsci.com |

| Coumarin Derivative (ATMC) | Aspergillus niger | Strong inhibition | jmchemsci.com |

| Coumarin Derivative (ATMC) | Candida albicans | Strong inhibition | jmchemsci.com |

Anticancer Research and Antiproliferative Potentials

The quest for novel anticancer agents has led to extensive investigation into isoquinoline derivatives, which have shown significant antiproliferative effects against various cancer cell lines. openreviewhub.orgarabjchem.org These compounds can exert their anticancer activity through diverse mechanisms, including the inhibition of crucial enzymes like topoisomerases and kinases, disruption of cell cycle progression, and induction of apoptosis (programmed cell death). nih.govopenreviewhub.org

The position of the chlorine atom on the isoquinoline ring can be critical for cytotoxic activity. Studies on indenopyridine analogs revealed that the introduction of a chlorine atom significantly enhanced anticancer activity against breast cancer cells. A synthetic methodology starting from 3-hetarylisocoumarins produced 1-functionalized isoquinoline derivatives, including 1-chloro and 1-amino variants, which demonstrated a strong correlation between their structure and anticancer activity across 60 human cancer cell lines. openreviewhub.org Furthermore, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as highly selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a key target in certain breast cancers. These findings highlight the value of the this compound scaffold in designing targeted and effective anticancer therapeutics.

| Derivative Class | Cell Line | Activity (IC₅₀) | Mechanism/Target | Reference |

| Quinoline-cis vinyl triamide (6f) | MCF-7 (Breast) | 1.87 µM | EGFR Tyrosine Kinase | |

| Quinoline-cis vinyl triamide (6e) | MCF-7 (Breast) | 3.03 µM | EGFR Tyrosine Kinase | |

| Isoquinoline-tethered quinazoline (14f) | SKBR3 (Breast) | Potent Inhibition | HER2 Kinase | |

| Isoquinoline-tethered quinazoline (14a) | SKBR3 (Breast) | 103 nM | HER2 Kinase | |

| Isoquinoline CHK1 Inhibitor (SAR-020106) | SW620 (Colon) | Potentiated gemcitabine (B846) efficacy | CHK1 Kinase | nih.gov |

Anti-inflammatory and Immunomodulatory Investigations

Chronic inflammation is a key factor in a multitude of diseases, making the development of new anti-inflammatory agents a research priority. Isoquinoline derivatives have emerged as promising candidates due to their ability to modulate inflammatory pathways. vulcanchem.comrsc.org For example, 1-Chloroisoquinolin-4-ol, a closely related compound, is noted for its anti-inflammatory properties. biosynth.com

Research has shown that isoquinoline derivatives can suppress the production of pro-inflammatory mediators. One study on isoquinoline-1-carboxamides found that a lead compound, HSR1101, potently suppressed the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in microglial cells. nih.gov This effect was mediated through the inhibition of the MAPKs/NF-κB signaling pathway. nih.gov Other isoquinoline alkaloids, such as berberine, have been shown to exert anti-inflammatory and immunomodulatory effects by downregulating pathways like Toll-like receptors (TLRs) and the JAK/STAT pathway. Some derivatives can also act as immunomodulators by influencing the production of cytokines like IL-12 and IL-23, which are crucial for directing immune responses. These investigations demonstrate the potential of the this compound framework for creating novel agents to treat inflammatory and autoimmune disorders.

Enzyme and Receptor Modulation: Kinase Inhibitors and Allosteric Modulators

Derivatives of this compound are significant in medicinal chemistry, particularly as scaffolds for developing kinase inhibitors. These compounds have been explored for their potential to treat a range of diseases by targeting specific kinases involved in cell signaling pathways. For instance, certain isoquinoline derivatives have shown inhibitory activity against checkpoint kinase 1 (CHK1), a key enzyme in the DNA damage response network. The strategic modification of the isoquinoline scaffold has led to the identification of potent and selective CHK1 inhibitors. nih.gov

One notable example is the development of an isoquinoline CHK1 inhibitor, SAR-020106, which has demonstrated the ability to enhance the efficacy of chemotherapy agents like irinotecan (B1672180) and gemcitabine in human colon carcinoma xenograft models. nih.gov The optimization process for these inhibitors often involves exploring substitutions on the isoquinoline ring. For example, adding a chlorine atom at the 8-position of the isoquinoline scaffold has been shown to maintain or improve CHK1 inhibitory activity in some analogues. nih.gov

Furthermore, the versatility of the isoquinoline core allows for its use in creating inhibitors for other kinases, such as RAF1 kinase. By designing conformationally restricted bioisosteres of existing drugs like Sorafenib, researchers have synthesized novel quinolinylaminoisoquinoline derivatives that show selective RAF1 kinase inhibitory activity and antiproliferative effects against melanoma cell lines. jst.go.jp The synthesis of these compounds often starts from 1-chloroisoquinoline, which is nitrated and then subjected to nucleophilic substitution with various amines to build a library of potential inhibitors. jst.go.jp

Beyond direct enzyme inhibition, derivatives of the broader quinoline (B57606) and isoquinoline families have been investigated as allosteric modulators. Allosteric modulators bind to a site on a receptor or enzyme that is different from the primary (orthosteric) binding site, allowing for a more nuanced regulation of biological activity. For example, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.govnih.gov These PAMs enhance the receptor's response to its natural ligand. nih.govnih.gov Computational modeling and mutagenesis studies have revealed that these modulators bind to an extrahelical site on the receptor, distinct from the orthosteric binding site. nih.govnih.gov

The following table provides examples of isoquinoline and quinoline derivatives and their roles as enzyme inhibitors and allosteric modulators:

| Compound Class | Target | Mode of Action | Therapeutic Area |

| Isoquinoline Derivatives | Checkpoint Kinase 1 (CHK1) | Inhibitor | Cancer |

| Quinolinylaminoisoquinolines | RAF1 Kinase | Inhibitor | Cancer (Melanoma) |

| 1H-Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine Receptor (A3AR) | Positive Allosteric Modulator (PAM) | Inflammatory conditions, liver diseases, cancer |

Studies on DNA and Molecular Target Interactions

The interaction of small molecules with DNA is a cornerstone of developing new therapeutic agents, particularly in the field of oncology. Derivatives of this compound and related heterocyclic systems have been the subject of studies to understand their binding mechanisms with DNA and other molecular targets. mdpi.commdpi.comrsc.orgirb.hr

The binding of these compounds to DNA can occur through various non-covalent interactions, including intercalation, groove binding, and electrostatic interactions. mdpi.commdpi.comirb.hr Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to structural changes in the DNA, such as unwinding and lengthening, which can interfere with cellular processes like replication and transcription.

Studies on newly synthesized pentacyclic benzimidazole (B57391) derivatives, which share structural similarities with fused heterocyclic systems like isoquinolines, have shown that their interaction with DNA and RNA can involve a mixed binding mode. irb.hr This includes both intercalation and the binding of compound aggregates along the polynucleotide backbone. irb.hr The nature and position of side chains on these molecules significantly influence their antiproliferative activity and their ability to bind to DNA. irb.hr

Electronic absorption spectroscopy is a common technique used to study these interactions. mdpi.com Changes in the absorption spectrum of a compound upon addition of DNA can indicate binding. For example, a decrease in molar absorptivity (hypochromism) and a shift to a longer wavelength (bathochromic or red shift) are often characteristic of intercalative binding. mdpi.commdpi.com Conversely, an increase in molar absorptivity (hyperchromism) can also be observed. mdpi.com

The following table summarizes the observed spectral changes for different Schiff base derivatives upon interaction with DNA, indicating the nature of their binding:

| Compound | Spectral Effect | Interpretation |

| S-1, S-2, S-3, S-5 (4-aminophenol derivatives) | Hyperchromism | DNA Interaction |

| S-4 (4-aminophenol derivative) | Hypochromism | DNA Interaction |

| S-2, S-3, S-4 (4-aminophenol derivatives) | Bathochromic Shift (Red Shift) | Intercalative Binding |

It is important to note that the specific binding mode and affinity are highly dependent on the three-dimensional structure of the molecule and the presence of specific functional groups that can form hydrogen bonds or have electrostatic interactions with the DNA.

Neurological and Central Nervous System (CNS) Activity Research (e.g., MAO inhibition, antidepressant models)

Derivatives of isoquinoline and related nitrogen-containing heterocyclic compounds have been a focus of research for their potential effects on the central nervous system (CNS). nih.govmdpi.com A significant area of this research is the inhibition of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govjmb.or.kr The inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions such as depression and Parkinson's disease. jmb.or.krmdpi.com

Both MAO-A and MAO-B isoforms are targets for drug development. jmb.or.kr A variety of isoquinoline derivatives, including N-methylisoquinolinium ions, have been identified as reversible and time-independent inhibitors of MAO, often showing selectivity for the MAO-A isoform. nih.gov For example, N-methyl-6-methoxyisoquinolinium ion has been reported as a potent and competitive MAO-A inhibitor. nih.gov

The search for new MAO inhibitors has expanded to other heterocyclic structures. For instance, a series of 1,2,4-oxadiazin-5(6H)-one derivatives have been shown to be inhibitors of human MAO, with some compounds exhibiting potent inhibition of MAO-B. mdpi.com These findings suggest that with appropriate structural modifications, these derivatives could be developed as potential treatments for Parkinson's disease. mdpi.com Similarly, chromenone derivatives isolated from marine-derived Streptomyces have demonstrated reversible and competitive inhibition of MAOs, indicating their potential as therapies for neurological disorders. jmb.or.kr

The following table highlights the inhibitory activity of selected compounds against MAO-A and MAO-B:

| Compound Class | Example Compound | Target | IC50 / Ki Value | Inhibition Type |

| Chromenone Derivative | Compound 1 | MAO-A | Ki = 0.94 ± 0.28 μM | Competitive, Reversible |

| Chromenone Derivative | Compound 2 | MAO-A | Ki = 3.57 ± 0.60 μM | Competitive, Reversible |

| Chromenone Derivative | Compound 2 | MAO-B | Ki = 1.89 ± 0.014 μM | Competitive, Reversible |

| 1,2,4-Oxadiazin-5(6H)-one Derivative | 5f | MAO-B | IC50 = 0.900 µM | - |

| 1,2,4-Oxadiazin-5(6H)-one Derivative | 7c | MAO-B | IC50 = 0.371 µM | - |

Beyond MAO inhibition, adamantane-containing amines attached to N-heteroaryl scaffolds, including isoquinolines, are of interest for their potential psychotherapeutic activities. mdpi.com The adamantane (B196018) group can increase the lipophilicity of molecules, which may enhance their ability to cross the blood-brain barrier and act on CNS targets. mdpi.com

Materials Science and Supramolecular Chemistry Research

The unique structural and electronic properties of this compound and its derivatives also lend themselves to applications in materials science and supramolecular chemistry.

Exploration in Polymers and Coatings Development

In the realm of polymers and coatings, amine-containing compounds are crucial as curing agents or hardeners for epoxy resins. mdpi.com These hardeners react with the epoxy groups to form a cross-linked polymer network, resulting in a durable and resistant coating. While this compound itself is not a standard component, the broader class of amine compounds is fundamental to this technology. The development of new amine curing agents is driven by the need for faster curing times, especially at low temperatures, and improved performance characteristics such as hardness and resistance to corrosion and chemicals.

Recent innovations have focused on developing ultra-fast curing agents for multi-component epoxy coatings. These advancements are critical for industrial applications where quick turnaround is essential. The goal is to create hardeners that provide rapid curing without compromising the protective properties of the final coating.

Contribution to Supramolecular Assemblies and π-π Stacking

The planar aromatic structure of the isoquinoline ring system makes it an ideal candidate for participating in supramolecular assemblies through non-covalent interactions, particularly π-π stacking. nih.govmdpi.comwpmucdn.comchemrxiv.org These interactions, where the electron-rich π-orbitals of aromatic rings overlap, are fundamental to the structure and function of many biological systems and synthetic materials. mdpi.com

The strength of π-π stacking can be significant, in some cases approaching the strength of weak covalent bonds. wpmucdn.com This strong interaction can lead to the formation of well-ordered structures in the solid state and can influence the bulk properties of materials, such as their thermal expansion and optical properties. wpmucdn.com For example, unusually strong π-stacking in certain naphthalene (B1677914) diimide derivatives has been shown to cause thermochromism, where the color of the material changes with temperature. wpmucdn.com

The substitution pattern on the aromatic ring can have a notable effect on the stability of π-π stacking interactions. For instance, studies on halogenated 3-methylindoles have shown that heavier halogens generally lead to more stable parallel displaced π-π stacking. mdpi.com This suggests that by modifying the isoquinoline core of this compound with different substituents, it may be possible to tune the strength and geometry of π-π stacking interactions, allowing for the rational design of new supramolecular structures with desired properties.

Applications in Advanced Analytical and Imaging Probes

The fluorescent properties of many heterocyclic compounds, including those with an isoquinoline core, make them suitable for use as analytical and imaging probes. For example, radiolabeled derivatives of quinoline have been developed for tumor imaging. researchgate.net A quinoline-carboxamide derivative, after being radiolabeled with iodine-131, showed significant uptake in tumor sites in animal models, suggesting its potential as a new agent for both tumor imaging and therapy. researchgate.net

The development of such probes often involves a hybridization approach, where different bioactive cores are combined to create new molecules with enhanced properties. researchgate.net The ability to visualize biological processes at the molecular level is a powerful tool in both basic research and clinical diagnostics. The isoquinoline scaffold, with its potential for chemical modification and inherent spectroscopic properties, represents a valuable platform for the design of the next generation of analytical and imaging agents.

Structure Activity Relationship Sar Studies of 1 Chloroisoquinolin 4 Amine Analogues

Impact of Positional Isomerism on Biological Activity and Target Affinity

Positional isomerism, the differential arrangement of substituents on the isoquinoline (B145761) core, profoundly impacts the physicochemical properties and, consequently, the biological activity and target affinity of 1-Chloroisoquinolin-4-amine analogues. solubilityofthings.comrsc.org The precise location of the chlorine atom and the amino group dictates the molecule's electronic distribution, reactivity, and spatial conformation, which are all critical for molecular interactions with biological targets.

For instance, studies comparing different isomers of chloroisoquinoline amines have revealed distinct enzyme inhibition profiles. The 4-chloroisoquinolin-1-amine (B3032627) isomer exhibits different inhibitory patterns compared to 3-chloroisoquinolin-6-amine (B1473467), a difference attributed to altered binding interactions within the target protein's active site. vulcanchem.com Similarly, the position of a chlorine substituent on the isoquinoline ring has been shown to affect potency in other related scaffolds; a 7-chloroisoquinoline (B1268606) derivative showed reduced potency in PRMT3 inhibition studies compared to other isomers, underscoring the importance of spatial orientation.

The chemical reactivity, which is crucial for synthesis and potential covalent interactions with targets, is also governed by isomerism. Palladium-catalyzed amination of dichloroquinolines demonstrates this principle. In 4,8-dichloroquinoline, amination occurs selectively at the C4 position, while the chlorine at C8 remains intact under certain conditions. mdpi.comresearchgate.net This differential reactivity highlights how the electronic environment of each chlorine atom is uniquely influenced by its position on the fused ring system. Likewise, in 1,3-dichloroisoquinoline, the first substitution with an amine typically occurs at the more reactive C1 position. researchgate.net This inherent difference in reactivity based on substituent position is a key consideration in the synthetic design of specific isomers.

Table 1: Comparison of Selected Chloroisoquinoline Isomers and Their Properties

| Compound Name | Key Structural Features | Noted Biological/Chemical Property | Reference |

|---|---|---|---|

| 4-Chloroisoquinolin-1-amine | Cl at C4, NH2 at C1 | Exhibits a different enzyme inhibition profile compared to the 3,6-isomer. | vulcanchem.com |

| 3-Chloroisoquinolin-6-amine | Cl at C3, NH2 at C6 | Serves as a scaffold for kinase inhibitors and potential antimalarials. | vulcanchem.com |

| 4,8-Dichloroquinoline | Cl at C4 and C8 | Undergoes selective amination at the C4 position. | mdpi.comresearchgate.net |

| 1,3-Dichloroisoquinoline | Cl at C1 and C3 | Primary amination occurs preferentially at the C1 position. | researchgate.net |

| 8-Chloroisoquinoline | Cl at C8 | Synthesized with higher yield in the Pomeranz-Fritsch reaction compared to the 6-chloro isomer. |

Elucidation of Key Structural Motifs for Enhanced Activity

Substituent Effects on the Isoquinoline Core (e.g., Halogen, Amine)

The amino group at the C4 position is not merely a passive feature; it serves as a crucial hydrogen bond donor and a versatile synthetic handle for introducing further structural diversity. vulcanchem.com Its basicity and accessibility are modulated by the adjacent chlorine atom and the fused benzene (B151609) ring. The nitrogen atoms within the isoquinoline ring system itself are also key to activity, often forming essential hydrogen bonds with target residues, such as the methionine residues in the active site of EGFR kinase. nih.gov

Influence of Peripheral Substituents (e.g., Cycloalkyl, Phenyl, Aryl Urea)

Moving beyond the core, peripheral substituents attached via the C4-amine play a vital role in tuning the biological activity and selectivity of the analogues. These substituents explore the binding pocket of the target protein, forming additional hydrophobic, hydrogen-bonding, or electrostatic interactions.

A notable example is the development of quinolinylaminoisoquinoline derivatives as bioisosteres of the kinase inhibitor Sorafenib. nih.govresearchgate.net In this series, the linker between the isoquinoline core and the peripheral quinoline (B57606) moiety was critical. Compounds with an amine linker were found to be more potent than their corresponding amide analogues, suggesting a better fit at the receptor site. nih.gov Furthermore, substitutions on the peripheral phenyl ring demonstrated clear SAR trends. For instance, a hydroxyl group at the para-position of the phenyl ring (compound 1d) resulted in the most potent compound against the A375P melanoma cell line, with an IC50 value in the sub-micromolar range. nih.gov

In other series, the introduction of a cyclohexyl ring via a piperazine (B1678402) linker was found to be important for activity against Mycobacterium tuberculosis IMPDH. nih.gov The exploration of aryl urea (B33335) substituents has also been a fruitful strategy, with the N-H groups of the urea moiety often participating in key hydrogen bond interactions with the target receptor. drugdesign.org The substitution pattern on the terminal aryl ring of the urea can significantly affect potency. unito.it

Table 2: Antiproliferative Activity of Quinolinylaminoisoquinoline Analogues against A375P Melanoma Cell Line

| Compound | Linker | Peripheral Substituent (R) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1b | Amine | p-OCH3 | 0.89 | nih.gov |

| 1d | Amine | p-OH | 0.68 | nih.gov |

| 1g | Amine | p-CH3 | 0.75 | nih.gov |

| 1j | Amine | p-F | 0.81 | nih.gov |

| 2d | Amide | p-OH | >10 | nih.gov |

| 2e | Amide | p-OCH3 | 1.21 | nih.gov |

Rational Design Principles for Modulating Biological Profiles

The SAR data derived from initial screening and analogue synthesis form the basis for rational drug design. nih.gov This process involves the iterative modification of a lead compound to optimize its interaction with the target, thereby enhancing potency and selectivity while improving pharmacokinetic properties. researchgate.netresearchoutreach.org One key strategy is bioisosteric replacement, where a functional group is replaced by another with similar physicochemical properties to improve activity or other parameters. The design of quinolinylaminoisoquinoline derivatives as conformationally restricted bioisosteres of Sorafenib is a clear example of this principle in action. nih.gov

Another principle is structure-based design, where knowledge of the three-dimensional structure of the target protein is used to design ligands that fit precisely into the binding site. Even without crystal structures, pharmacophore models can be developed based on the SAR of active and inactive compounds. researchgate.net These models define the essential spatial arrangement of functional groups required for activity. For instance, SAR studies on quinazoline-based inhibitors revealed that hydrogen bonds with specific methionine and threonine residues in the EGFR kinase domain are crucial for high-affinity binding. nih.gov This knowledge allows designers to incorporate features that specifically engage these residues.

Fragment-based drug discovery (FBDD) represents another rational approach, where small molecular fragments that bind to the target are identified and then grown or merged to create a more potent lead compound. researchoutreach.org The isoquinoline scaffold itself can be considered a privileged fragment that effectively occupies the ATP binding pocket of many kinases. researchoutreach.org

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of SAR elucidation. uni-bonn.de A variety of computational methods are employed to analyze, predict, and rationalize the biological activities of compounds.

Molecular docking is a widely used technique to predict the preferred binding mode and affinity of a ligand to its target protein. nih.gov By simulating the interaction between the small molecule and the protein's binding site, researchers can gain insights into the key interactions that drive activity. For example, in silico screening and binding energy calculations were used to select novel 1,3-diynyl-noscapinoids with improved binding affinity for tubulin before their chemical synthesis. nih.gov

A more recent development is the concept of analyzing "SAR microenvironments". dovepress.comdovepress.com Computational tools like Chemical Neighborhood Graphs (CNGs) provide a graphical, compound-centric view of SAR by mapping the structural neighborhood of each active compound and annotating it with potency data. researchgate.netdovepress.com This allows for the rapid identification of key compounds and series with significant SAR information, including "activity cliffs"—pairs of structurally similar compounds with large differences in potency. uni-bonn.de Such analyses help to focus synthetic efforts on the most promising areas of chemical space.

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical equations that correlate the chemical properties of compounds with their biological activities. scribd.com These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing which analogues to synthesize and test. uni-bonn.de The combination of these computational approaches with traditional medicinal chemistry provides a powerful paradigm for the efficient optimization of lead compounds. researchgate.net

Future Research Trajectories for 1 Chloroisoquinolin 4 Amine Chemistry

Advancements in Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that is significantly impacting the synthesis of complex molecules like 1-chloroisoquinolin-4-amine. Future research will undoubtedly focus on developing greener and more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of advancement are expected to include:

Catalytic Systems: The development and application of novel catalytic systems will be pivotal. This includes the use of reusable heterogeneous catalysts, such as copper nanoparticles supported on carbon microspheres (Cu-NP/C), which can facilitate key synthetic steps in biodegradable solvents like PEG-400. isroset.org Ruthenium-based catalysts, for instance, have already shown promise in the synthesis of isoquinoline (B145761) derivatives in recyclable media. ajgreenchem.com The exploration of transition-metal-free catalytic systems, such as those employing solid acids like Nafion, presents another promising avenue for eco-friendly synthesis. rsc.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. mdpi.comrsc.orgresearchgate.netuc.pt The application of flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production processes. This approach is particularly well-suited for multistep syntheses, allowing for the integration of reaction and purification steps. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. smolecule.com Investigating microwave-assisted methods for the key bond-forming reactions in the synthesis of this compound could provide a more energy-efficient and rapid production strategy.

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.commdpi.com Future research could explore the potential of enzymes for specific transformations in the synthesis of this compound, such as the selective amination of a chloro-substituted isoquinoline precursor.

A comparative overview of potential green synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Advantages | Potential Application to this compound Synthesis |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal leaching, simplified product purification. | Use of supported metal nanoparticles (e.g., Pd, Cu) for amination or cross-coupling reactions. |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, and potential for automation. | Continuous multi-step synthesis from simple precursors to the final product. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, and reduced energy consumption. | Acceleration of key bond-forming steps, such as the introduction of the amine group. |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; mild reaction conditions. | Enantioselective synthesis of chiral derivatives or regioselective functionalization. |

Integrative Spectroscopic and Computational Approaches for Mechanistic Understanding

A deep understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this.

Future research in this area will likely involve:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR, FTIR, and Raman spectroscopy can provide real-time information about the formation and consumption of intermediates during a chemical reaction. This data is invaluable for elucidating reaction pathways and identifying rate-limiting steps.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the characterization of reactants, products, and byproducts. These techniques can help to identify unexpected reaction products and provide insights into reaction mechanisms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the spectroscopic properties of different species. This information can complement experimental data and provide a more complete picture of the reaction mechanism.

By combining these approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound, paving the way for the development of more efficient and selective synthetic methods.

Novel Analog Design for Advanced Biological Probe Development

The this compound scaffold is an attractive starting point for the design of novel biological probes. By systematically modifying the structure of this compound, it is possible to create a library of analogs with a range of biological activities.

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a diverse range of this compound analogs will be essential for establishing clear structure-activity relationships. This will involve modifying the substituents on both the isoquinoline core and the amino group.

Target-Based Design: As the biological targets of this compound and its derivatives are identified, this information can be used to guide the design of more potent and selective analogs. Computational docking studies can be employed to predict the binding of different analogs to their target proteins.

Development of Fluorescent Probes: The inherent fluorescence of the isoquinoline ring system can be exploited to develop fluorescent probes for imaging and sensing applications. By attaching specific recognition elements to the this compound scaffold, it may be possible to create probes that selectively bind to and report on the presence of specific biomolecules or ions.

A summary of potential modifications and their intended outcomes is provided in Table 2.

| Modification Site | Potential Substituents | Intended Outcome |

| Position 1 (Chloro group) | -F, -Br, -I, -CN, -OR, -SR | Modulate reactivity and electronic properties; investigate halogen bonding interactions. |

| Position 4 (Amino group) | Alkyl chains, aryl groups, heterocyclic moieties | Explore steric and electronic effects on biological activity; introduce new functionalities. |

| Isoquinoline Core | -OMe, -NO2, -CF3 at various positions | Tune electronic properties and solubility; investigate impact on biological targeting. |

Interdisciplinary Research at the Interface of Chemistry and Biology

The full potential of this compound and its derivatives can only be realized through a collaborative, interdisciplinary approach that bridges the gap between chemistry and biology.

Future research at this interface will likely encompass:

Chemical Biology: The use of this compound-based probes to study biological processes in living cells. This could involve using these compounds to identify new drug targets, elucidate signaling pathways, or visualize cellular structures.

Medicinal Chemistry: The optimization of the pharmacological properties of this compound derivatives to develop new drug candidates. This will require a close collaboration between synthetic chemists, pharmacologists, and toxicologists.

Materials Science: The incorporation of this compound into novel materials with interesting optical, electronic, or biological properties. For example, these compounds could be used to create new sensors, organic light-emitting diodes (OLEDs), or biocompatible polymers.

Through such interdisciplinary collaborations, the fundamental chemical knowledge of this compound can be translated into practical applications that address significant challenges in medicine and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloroisoquinolin-4-amine, and how can researchers validate their purity?

- Methodology :

-

Route 1 : Friedländer reaction using 2-(3,4-dihydroisoquinolin-1-yl)anilines as precursors, as demonstrated in quinolone derivative synthesis .

-